2-Methyl-4-(pyridin-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1269293-59-5 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.203 |
IUPAC Name |
2-methyl-4-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-12-6-4-10(13-8)9-3-2-5-11-7-9/h2-7H,1H3 |
InChI Key |
YMGROYQVAXMGOR-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CN=CC=C2 |
Synonyms |
2-Methyl-4-(pyridin-3-yl)pyriMidine |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 4 Pyridin 3 Yl Pyrimidine and Its Derivatives
Development and Optimization of Synthetic Routes to the Pyrimidine (B1678525) Core
The creation of the central pyrimidine ring of 2-Methyl-4-(pyridin-3-yl)pyrimidine is a critical step that has been approached through various chemical strategies. These methods aim to achieve high efficiency, selectivity, and sustainability.
Cyclization Reactions for Pyrimidine Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the pyrimidine core. A prevalent method involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. researchgate.net For instance, the reaction of acetamidine (B91507) with a suitably substituted 3-oxo-propanoate derivative can lead to the formation of the 2-methylpyrimidine (B1581581) ring. The specific precursors can be chosen to introduce the desired pyridin-3-yl group at the 4-position of the pyrimidine ring during the cyclization process.
Another approach involves the reaction of di-imines, which are obtained from the reaction of Schiff bases with saturated nitriles, with reagents like ethyl chloroformate or carbon disulphide to form pyrimidine-2(1H)-ones and -thiones, respectively. rsc.org These can then be further modified to yield the target compound.
Advanced Cross-Coupling Approaches (e.g., Suzuki-Miyaura Reaction)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful tools for constructing the C-C bond between the pyrimidine and pyridine (B92270) rings. google.com This strategy typically involves the coupling of a pyrimidine derivative bearing a leaving group (such as a halogen) at the 4-position with a pyridine-3-boronic acid or its ester.
For example, 2-methyl-4-chloropyrimidine can be reacted with pyridin-3-ylboronic acid in the presence of a palladium catalyst and a base to afford this compound. researchgate.netrsc.org The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, base, and solvent system. researchgate.net Research has focused on developing stable and efficient catalytic systems, such as those using Pd(OAc)2 with 2-aminopyrimidine-4,6-diol, to achieve high turnover numbers. researchgate.net
A notable application of this approach is in the synthesis of intermediates for pharmaceutically important molecules. For instance, the Suzuki coupling of 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) with appropriate boronic acids is a key step in some synthetic routes. google.com
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 2-Methyl-4-chloropyrimidine | Pyridin-3-ylboronic acid | Pd catalyst, base | This compound | researchgate.netrsc.org |
| 4-Chloro-2-(methylthio)pyrimidine | 2-Fluoropyridin-3-ylboronic acid | Not specified | 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine | scispace.com |
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Aryl boronic acids | Pd(OAc)2/dicyclohexyl(2-biphenyl)phosphine/K3PO4 | 4-Aryl-2-chloro- and 2,4-diarylpyrrolo[2,3-d]pyrimidines | researchgate.net |
Multicomponent Reaction Strategies and One-Pot Syntheses
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like this compound in a single step from simple starting materials. acs.orgnih.gov These reactions are highly attractive as they allow for the rapid generation of diverse chemical libraries. acs.orgnih.gov
A novel iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, which utilizes amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines with high regioselectivity and yields. acs.orgnih.govorganic-chemistry.org While not explicitly demonstrated for this compound, this methodology presents a promising and sustainable route.
Regioselective Synthesis Protocols and Efficiency Enhancements
Regioselectivity is a critical aspect of pyrimidine synthesis, particularly when multiple reactive sites are present on the starting materials. For instance, in nucleophilic substitution reactions on 2,4-difunctionalized pyrimidines, the attack often occurs preferentially at the more reactive 4-position. google.com However, methods have been developed to achieve preferential substitution at the C-2 position by carefully selecting the reaction solvent and conditions, even without the use of a Lewis acid catalyst. google.com
The use of organolithium reagents has also been explored for the regioselective synthesis of new pyrimidine derivatives. researchgate.net Nucleophilic attack on certain pyrimidine precursors has been shown to be highly regioselective, favoring the formation of C-4 substituted products. researchgate.net
Efficiency enhancements in synthetic protocols are continuously being sought. This includes the development of catalyst-free and environmentally friendly methods. An example is the catalyst-free, one-pot chemoselective multicomponent domino reaction for the synthesis of pyrimidine-functionalized pyrrolo-annelated derivatives, which offers mild reaction conditions and high yields. rsc.org
Derivatization Strategies for Structural Diversification and Analog Discovery
Once the this compound core is synthesized, further modifications can be introduced to create a diverse range of analogs for various applications, including drug discovery.
Strategic Modifications at the Pyrimidine Ring Positions
The pyrimidine ring of this compound offers several positions for strategic modification. Skeletal editing of pyrimidines is an emerging strategy that allows for the replacement or rearrangement of atoms within the core structure, providing access to a wide variety of new backbones. rsc.org
More conventional derivatization strategies involve the introduction of various substituents at the available positions on the pyrimidine ring. For instance, if a leaving group is present at the 2- or 6-position, it can be displaced by a variety of nucleophiles to introduce new functional groups. The introduction of different substituents at the 3-, 5-, and 7-positions of fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines has been shown to enhance biological activity by fine-tuning the molecule's properties. nih.gov
Substituent Effects and Introduction on the Pyridine Moiety
The electronic nature of substituents on the pyridine ring plays a pivotal role in the synthesis of 4-(pyridin-3-yl)pyrimidine (B11918198) derivatives. The inherent electron-withdrawing character of the nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, making such reactions challenging. libretexts.org This effect means that nucleophilic substitution is more likely to occur, preferably at the electron-deficient positions 2 and 4. uoanbar.edu.iq
Research indicates that the introduction of electron-donating groups (EDGs) onto the pyridine ring can facilitate electrophilic substitution. uoanbar.edu.iq Conversely, the presence of strong electron-withdrawing groups (EWGs) on the pyridine ring can hinder certain synthetic reactions, leading to reduced yields or even preventing the desired cyclization from occurring. In studies involving the transformation of C4-aryl pyrimidines, it was observed that pyrimidines with electron-rich aryl groups generally produce pyridine derivatives in good yields, whereas those with electron-withdrawing groups on the aryl moiety result in lower yields. chinesechemsoc.orgchinesechemsoc.org
The position and nature of the substituent are also critical for the biological activity of the resulting compounds, which often correlates with synthetic reactivity. For instance, in a series of 2,4,6-trisubstituted pyrimidines, the presence of a 4-pyridyl group at the R² position was found to be crucial for potent antibacterial activity. acs.org Studies on the interaction between 7-azaindole (B17877) and substituted pyridines have shown that electron-donating substituents on the pyridine ring enhance n→π* interactions, while electron-withdrawing groups weaken them. acs.org This interplay of electronic effects underscores the delicate balance required in designing synthetic routes for functionalized pyridinylpyrimidines.
Fusion and Incorporation of Other Heterocyclic Systems
The versatile scaffold of this compound allows for its fusion and incorporation with a variety of other heterocyclic systems, leading to novel compounds with diverse chemical properties.
Indole (B1671886): The fusion of indole with the pyrimidine ring system has led to the development of pyrimido[4,5-b]indoles, a class of compounds with significant pharmacological interest. mssm.edu Synthetic strategies to achieve this include the Fisher-type cyclization, palladium-catalyzed reactions, and aza-Wittig type reactions. mssm.edu For example, novel indolyl-pyrimidines have been synthesized starting from 3-chloro-1H-indole-2-carbaldehyde. researchgate.net Another approach involves a palladium-catalyzed cyclization following a Mitsunobu alkylation of the indole, which provides access to fused heterocycles with defined stereochemistry. acs.org Furthermore, derivatives such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide have been synthesized and evaluated for their biological activities. tandfonline.com
Triazole: The incorporation of a triazole ring has been achieved through various synthetic methods. The "click" chemistry approach, specifically the copper(I)-catalyzed reaction of azides with alkynes, is a prominent method for creating 1,2,3-triazole linkers between a pyrimidine scaffold and other molecules. nih.gov Syntheses of 1,2,4-triazolo[1,5-a]pyrimidines are commonly achieved through the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or via Dimroth rearrangement. nih.gov Other methods include PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides and I₂/KI-mediated oxidative N-N bond formation from N-aryl amidines to yield 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.org The fusion of triazole with thienopyrimidines has also been reported, yielding thieno[2,3-d] chinesechemsoc.orgCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidines. nih.gov
Thiazole: Thiazole moieties have been successfully integrated with pyridinyl-pyrimidines. For instance, thiazolo[3,2-a]pyrimidine derivatives can be synthesized through the reaction of 4,5-dihydrothiazol-2-amine with various reagents like diketones and esters. tandfonline.com One-pot multi-component reactions have been employed to create functionalized thiazolo pyridine-fused spirooxindoles. nih.govresearchgate.net The synthesis of thiazolo-pyridopyrimidines has been achieved by reacting 2-thioxo derivatives with chloroacetic acid. nih.gov Additionally, phenylbenzo chinesechemsoc.orgnih.govthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives have been synthesized via a one-pot three-component reaction under microwave irradiation. bohrium.com
Thiophene: The synthesis of thieno-fused pyrimidines is a well-established area of research. Thieno[2,3-d]pyrimidines, which are bioisosteres of the purine (B94841) scaffold, can be synthesized from various starting materials. mdpi.com For instance, reacting 5-cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with P₂S₅ in pyridine yields a pyrimidine-2,4-dithione, which can be further reacted to form thieno[2,3-d]pyrimidine (B153573) derivatives. tandfonline.com Other methods include the reaction of aminothienopyridines with formic acid or formamide (B127407) to yield pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. mdpi.com A simple synthesis involves the reaction of 2,3-diamino-thieno[2,3-b]pyridine with ethyl acetoacetate (B1235776). nih.gov
Benzothiazole (B30560): The benzothiazole moiety has been incorporated to form pyrimido[2,1-b]benzothiazole derivatives. These can be synthesized through a one-pot, three-component microwave-assisted reaction of 2-aminobenzothiazole (B30445) derivatives, pyridine-2-aldehyde, and ethyl acetoacetate under solvent-free conditions. researchgate.net Another strategy involves the cyclization of 2-aminobenzothiazole with bis(trichlorophenyl) malonate, followed by a series of transformations. researchgate.net Furthermore, novel pyrimidine and pyridine rings incorporating a benzothiazole moiety have been synthesized by reacting 1-(2-benzothiazolyl)-1-cyano-3-chloroacetone with various pyrimidine and pyridine precursors. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Approaches in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. These approaches focus on efficiency, the use of safer reagents and solvents, and waste reduction.
Multicomponent Reactions (MCRs): MCRs are highly valued for their atom economy and operational simplicity, allowing the synthesis of complex molecules in a single step from three or more reactants. researchgate.net An efficient strategy for pyrimidine synthesis involves the acceptorless dehydrogenative annulation (ADA) of alcohols using Ni(II)-NNO pincer complexes as catalysts, which produces only water and hydrogen gas as byproducts. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green tool that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov This technique has been successfully applied to the one-pot, four-component synthesis of novel pyridine derivatives and the synthesis of phenylbenzo chinesechemsoc.orgnih.govthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives. bohrium.comnih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. The "Grindstone Chemistry Technique," a form of mechanochemistry, has been used for the synthesis of dihydropyrimidinones under mild, solvent-free conditions. researchgate.net Similarly, various pyrimidine derivatives have been prepared from ketones and other reagents under solvent-free conditions, sometimes catalyzed by N-halosulfonamides. researchgate.net The synthesis of pyrimidines has also been achieved via a one-pot, three-component coupling reaction catalyzed by ferric chloride under solvent-free conditions. researchgate.net
Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. Magnetized deionized water has been employed as a green solvent for the catalyst-free synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, offering high yields in short reaction times. researchgate.net Other green approaches include the use of reusable catalysts like 3-(propylthio)propane-1-sulfonic acid immobilized on magnetic nanoparticles for the synthesis of tetrazolo[1,5-a]pyrimidines under solvent-free conditions. researchgate.net Aqueous media have also been utilized, for example, in the synthesis of pyrano[2,3-d] pyrimidine derivatives using sodium acetate (B1210297) in a water-ethanol mixture. jmaterenvironsci.com
Ultrasonic Irradiation: Sonochemistry provides an alternative energy source for chemical reactions. The synthesis of pyrano[2,3-d] pyrimidine derivatives has been efficiently achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) in an aqueous medium under ultrasonic irradiation. jmaterenvironsci.com
Interactive Data Tables
Table 1: Influence of Substituents on Aryl Pyrimidine Reactions
Click to view data
| Substituent Nature on C4-Aryl Group | Reaction Outcome/Yield | Reference |
| Electron-Rich Group | Good Yields | chinesechemsoc.orgchinesechemsoc.org |
| Electron-Withdrawing Group | Lower Yields | chinesechemsoc.orgchinesechemsoc.org |
| Halogenated Phenyl | Moderate to Good Yields | chinesechemsoc.orgchinesechemsoc.org |
Table 2: Synthesis of Fused Heterocyclic Pyrimidine Derivatives
Click to view data
| Fused Heterocycle | Synthetic Method | Key Reagents/Conditions | Reference |
| Pyrimido[4,5-b]indole | Palladium Catalysis | Palladium catalyst, various precursors | mssm.edu |
| Indolyl-pyrimidine | Multistep Synthesis | 3-chloro-1H-indole-2-carbaldehyde | researchgate.net |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Cyclocondensation | Aminotriazoles, 1,3-dicarbonyl compounds | nih.gov |
| Thiazolo-pyridopyrimidine | Cyclization | 2-thioxo derivatives, chloroacetic acid | nih.gov |
| Thieno[2,3-d]pyrimidine | Multistep Synthesis | 5-Cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, P₂S₅ | tandfonline.com |
| Pyrimido[2,1-b]benzothiazole | Microwave-Assisted MCR | 2-aminobenzothiazole, pyridine-2-aldehyde, ethyl acetoacetate | researchgate.net |
Table 3: Green Chemistry Approaches in Pyrimidine Synthesis
Click to view data
| Green Approach | Specific Method | Catalyst/Solvent | Product Type | Reference |
| Multicomponent Reaction | Acceptorless Dehydrogenative Annulation | Ni(II)-NNO pincer complexes | Trisubstituted Pyrimidines | acs.org |
| Microwave-Assisted | One-pot, Four-component | None specified (Ethanol solvent) | Pyridine Derivatives | nih.gov |
| Solvent-Free | Grinding | CuCl₂·2H₂O / Conc. HCl | Dihydropyrimidinones | researchgate.net |
| Green Catalyst/Solvent | Catalyst-Free | Magnetized Deionized Water | Pyrano/Pyrido[2,3-d]pyrimidines | researchgate.net |
| Ultrasonic Irradiation | Ceric Ammonium Nitrate Catalysis | CAN / Aqueous medium | Pyrano[2,3-d]pyrimidines | jmaterenvironsci.com |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Pyrimidine Based Compounds
Systematic Investigation of Substituent Effects on Biological Activity Profiles
The biological activity of pyrimidine-based compounds can be significantly modulated by the introduction of various substituents at different positions of the pyrimidine (B1678525) and pyridine (B92270) rings. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
A study on a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives revealed key insights into the structure-activity relationship. The investigation focused on the antiproliferative and vacuole-inducing effects of these compounds in cancer cell lines. The results indicated that substitutions at the 6- and 2-indolyl positions were critical for activity. tandfonline.com Specifically, certain substituents led to potent compounds with significant anti-proliferative and vacuole-inducing effects. tandfonline.com
In another study focusing on antitrypanosomal activity, derivatives of 4-phenyl-6-(pyridin-3-yl)pyrimidine were synthesized and evaluated. The research highlighted that the nature and position of substituents on the phenyl ring played a crucial role in determining the compound's potency against Trypanosoma brucei rhodesiense. For instance, a methoxy (B1213986) group at the 2-position of the phenyl ring in 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine resulted in a compound with an IC50 value of 0.38 μM. nih.gov Moving the methoxy group to the 3-position, as seen in the corresponding analog, led to decreased activity. nih.gov This underscores the sensitivity of the biological activity to the precise placement of even small functional groups.
Furthermore, research on pyrimidine derivatives as antimicrobial agents has shown that the introduction of specific substituents can enhance their efficacy. For example, the presence of an electron-donating methyl group on the pyrimidine ring has been shown to increase the antimicrobial activity of certain isatin (B1672199) derivatives. rsc.org
The following table summarizes the effects of various substituents on the biological activity of pyrimidine-based compounds, drawing from studies on related structures.
| Scaffold | Substituent | Position | Observed Effect on Biological Activity | Reference |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | Various | 6- and 2-indolyl | Potent anti-proliferative and vacuole-inducing effects in cancer cells. | tandfonline.com |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | 2-methoxyphenyl | 4-position of pyrimidine | Potent antitrypanosomal activity (IC50 = 0.38 μM). | nih.gov |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | 3-methoxyphenyl | 4-position of pyrimidine | Decreased antitrypanosomal activity compared to the 2-methoxy analog. | nih.gov |
| Isatin-pyrimidine hybrids | Methyl group | Pyrimidine ring | Increased antimicrobial activity. | rsc.org |
Impact of Core Scaffold Modifications on Ligand-Target Interaction Specificity
Modifications to the core scaffold of pyrimidine-based compounds can have a profound impact on their binding affinity and selectivity for specific biological targets. The strategy of "scaffold hopping," where the core structure is replaced with a different but functionally similar one, is often employed to improve physicochemical properties and explore new interaction modes.
In the context of kinase inhibitors, the pyrimidine ring is a privileged scaffold due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site. acs.org Research on pyrido[3,4-d]pyrimidines, a class of fused pyrimidine systems, has demonstrated that modifications to this core can significantly affect kinase selectivity. For instance, introducing substituents at the 8-position of the pyrido[3,4-d]pyrimidine (B3350098) scaffold was hypothesized to alter the molecule's recognition by metabolic enzymes, thereby increasing its stability. rsc.org
A study on dual leucine (B10760876) zipper kinase (DLK) inhibitors utilized a shape-based scaffold hopping approach to convert a pyrimidine core to a pyrazole (B372694) core. researchgate.net This modification resulted in improved physicochemical properties while maintaining the desired biological activity. researchgate.net This highlights how subtle changes in the core heterocyclic system can lead to compounds with more favorable drug-like properties.
Furthermore, the replacement of the quinazoline (B50416) core with a thieno[3,2-d]pyrimidine (B1254671) core in a series of antibacterial agents generally led to a decrease in activity against both Gram-positive and Gram-negative bacteria. chemrevlett.com This suggests that the specific arrangement of atoms and their electronic properties within the core scaffold are critical for effective interaction with the bacterial target.
The table below illustrates the impact of core scaffold modifications on the activity of pyrimidine-based compounds.
| Original Scaffold | Modified Scaffold | Target/Activity | Impact of Modification | Reference |
| Pyrimidine | Pyrazole | Dual Leucine Zipper Kinase (DLK) | Improved physicochemical properties. | researchgate.net |
| Quinazoline | Thieno[3,2-d]pyrimidine | Antibacterial | Decreased activity against S. aureus and E. coli. | chemrevlett.com |
| Pyrido[3,4-d]pyrimidine | 8-substituted Pyrido[3,4-d]pyrimidine | Kinase Inhibition | Increased metabolic stability. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Analyses and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of compounds with their biological activities. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
In a study of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives as methuosis inducers, QSAR analysis was a key component of the research. tandfonline.com Although the specific details of the QSAR model were not provided in the abstract, the study emphasized the importance of substitutions at the 6- and 2-indolyl positions, suggesting that the QSAR model likely identified key descriptors related to these positions that influence activity. tandfonline.com
Another study on pyridine derivatives for the treatment of cervical cancer employed a QSAR model to design a new, more efficient structure with a significantly lower IC50 value. mdpi.com The model was built using experimental data from crystal structures of pyridine and bipyridine derivatives. mdpi.com This demonstrates the utility of QSAR in generating novel drug candidates with enhanced potency.
QSAR studies on antimicrobial isatin derivatives containing a pyrimidine ring have highlighted the importance of topological parameters. rsc.org Specifically, the valence zero-order molecular connectivity index (⁰χv) and the valence first-order molecular connectivity index (¹χv) were found to be crucial in describing the antimicrobial activity of these compounds. rsc.org
The development of robust QSAR models relies on the quality of the input data and the validation methods used. A reliable QSAR model should have good internal and external predictive power, as assessed by metrics such as the cross-validated R² (q²) and the predictive R² (R²pred).
The following table provides an overview of QSAR applications in the study of pyrimidine-based compounds.
| Compound Series | Biological Activity | Key QSAR Findings | Reference |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | Methuosis induction | Substitutions at the 6- and 2-indolyl positions are critical for activity. | tandfonline.com |
| Pyridine and bipyridine derivatives | Anticancer (cervical cancer) | A QSAR model was used to design a novel inhibitor with a lower IC50. | mdpi.com |
| Isatin-pyrimidine hybrids | Antimicrobial | Topological parameters (⁰χv and ¹χv) are important for describing activity. | rsc.org |
Conformational Analysis and its Correlation with Functional Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the preferred spatial arrangement of a molecule and to understand how this conformation influences its interaction with a biological target.
A key example that provides insight into the conformational properties of a molecule containing the 2-Methyl-4-(pyridin-3-yl)pyrimidine scaffold is the well-known anticancer drug, Imatinib. The chemical structure of Imatinib is N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
Structural studies of Imatinib have revealed that this flexible molecule can adopt two main conformations in the solid state: an extended conformation and a folded conformation. In the extended conformation, the pyridylpyrimidine moiety is in a trans position relative to the methylbenzene ring. The crystal structure of the freebase form of Imatinib shows that the molecule adopts an extended conformation and forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups.
The specific conformation adopted by Imatinib is crucial for its binding to the inactive form of the Abelson tyrosine kinase domain. The molecule binds through a network of hydrogen bonds, as well as hydrophobic C–H···π and π···π interactions. The ability of the molecule to adopt a specific conformation that is complementary to the binding site of the target protein is a fundamental principle of its mechanism of action.
Analysis of the intermolecular interactions in the crystal structure of freebase Imatinib revealed that the molecules are connected by N–H···O and N–H···N hydrogen bonds. Interestingly, computational analysis using a hydrogen-bond propensity tool suggested that both the amine and amide groups are more inclined to form hydrogen bonds with a nitrogen atom of the pyridine ring, indicating that the observed crystal packing might represent a metastable polymorph.
The study of different conformers and their relative energies and populations is essential for a complete understanding of the structure-activity relationship. The biological activity of a compound is often attributed to a specific "bioactive conformation," which may not necessarily be the lowest energy conformation in solution.
| Compound | Conformations | Method of Analysis | Correlation with Functional Activity | Reference |
| Imatinib (containing the N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) moiety) | Extended and Folded | Single-crystal X-ray diffraction, Computational modeling | The specific conformation is critical for binding to the inactive Abelson tyrosine kinase domain. |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. In the case of 2-Methyl-4-(pyridin-3-yl)pyrimidine and its derivatives, docking studies have been instrumental in predicting their binding modes within the active sites of various protein targets. These simulations provide insights into the binding affinities and the specific molecular interactions that stabilize the ligand-protein complex.
Analysis of Binding Affinities and Interaction Types (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)
The binding affinity of a ligand to its target is a critical determinant of its potential biological activity. Molecular docking simulations estimate this affinity, often expressed as a docking score or binding energy. For pyrimidine (B1678525) and pyridine (B92270) derivatives, these simulations have revealed the importance of various non-covalent interactions in achieving stable binding.
Hydrogen bonds are crucial for the specificity of ligand binding. For instance, in studies of related pyrimidine derivatives, hydrogen bonds are frequently observed between the nitrogen atoms of the pyrimidine or pyridine rings and amino acid residues in the protein's active site sioc-journal.cnacs.org. The secondary amine linker in some derivatives can also participate in hydrogen bonding acs.org.
π-stacking interactions, which occur between aromatic rings, are another important feature. The pyridine and pyrimidine rings of the ligand can form π-π stacking or cation-π interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the active site of a target protein sioc-journal.cn.
A summary of typical interactions observed in docking studies of similar compounds is presented below:
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bonding | Pyrimidine N, Pyridine N, Amine Linkers | Ser, Thr, Gln, Asn, His, Lys, Arg |
| Hydrophobic Interactions | Methyl group, Phenyl rings | Ala, Val, Leu, Ile, Met, Pro |
| π-Stacking (π-π, Cation-π) | Pyridine ring, Pyrimidine ring | Phe, Tyr, Trp, His |
Identification of Critical Active Site Residue Interactions
Molecular docking not only predicts binding affinity but also identifies the key amino acid residues in the active site that are critical for ligand recognition and binding. In the context of pyrimidine-based inhibitors targeting kinases, for example, interactions with hinge region residues are often vital for potent inhibition nih.gov. For instance, studies on N-[2-((substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides revealed the formation of four hydrogen bonds and one cation-π interaction with the succinate (B1194679) dehydrogenase (SDH) enzyme sioc-journal.cn. Similarly, for pyrimidine derivatives targeting cholinesterases, interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) are considered crucial for dual-binding inhibition uniroma1.it. The identification of these critical interactions is essential for the rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked conformation and to explore the flexibility of both the ligand and the protein. For pyrimidine and pyridine-based compounds, MD simulations have been used to validate docking results and to gain a deeper understanding of the dynamic nature of the interactions within the binding site acs.orgnih.govrjeid.com. These simulations can reveal subtle conformational changes and transient interactions that are not captured by static docking methods, providing a more realistic representation of the binding event.
Density Functional Theory (DFT) Calculations for Elucidation of Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations provide valuable insights into the geometric, electronic, and reactivity properties of compounds like this compound.
Frontier Orbital Energy Analysis and Reactivity Prediction
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular reactivity and stability researchgate.netmdpi.com. A smaller energy gap suggests higher reactivity. For pyrimidine derivatives, DFT calculations have been used to determine these frontier orbital energies, providing a basis for predicting their chemical reactivity and potential biological activity mdpi.com. The distribution of HOMO and LUMO densities can also indicate the likely sites for electrophilic and nucleophilic attack.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap often correlates with higher chemical reactivity. |
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for predicting its reactivity towards charged species uni-muenchen.delibretexts.orgyoutube.com. In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack youtube.comresearchgate.net. For a molecule like this compound, the nitrogen atoms of the pyridine and pyrimidine rings are expected to be regions of negative potential, making them potential hydrogen bond acceptors researchgate.net. The MEP map provides a visual guide to the molecule's intermolecular interaction patterns, which is valuable for understanding its binding behavior with biological macromolecules uni-muenchen.de.
In Silico Prediction of Drug-Like Properties (e.g., ADMET Descriptors for Pharmacokinetic Prediction)
The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery pipeline is essential to filter out candidates with unfavorable characteristics. In silico ADMET prediction utilizes computational models to estimate these parameters based on the chemical structure of a compound. rrpharmacology.ruresearchgate.net
For heterocyclic compounds like pyrimidine derivatives, computational tools such as SwissADME, Pre-ADMET, and Discovery Studio are frequently employed to calculate a range of physicochemical and pharmacokinetic descriptors. rrpharmacology.ruresearchgate.netmdpi.com These descriptors help in assessing the compound's "drug-likeness" and potential for oral bioavailability. Key parameters often evaluated include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), aqueous solubility, and compliance with established guidelines like Lipinski's Rule of Five. semanticscholar.org
Research on novel 4-phenyl-6-(pyridin-3-yl)pyrimidines, which are structurally related to this compound, has highlighted the importance of these predictions. In one study, a lead compound, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, was noted for having a promising off-target ADME-Tox profile in vitro, suggesting favorable drug-like characteristics. nih.gov Such analyses for pyrimidine derivatives typically involve assessing parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netrsc.org For example, predictions might indicate high GI absorption and whether the compound is likely to be an inhibitor or substrate of key CYP isoforms like CYP2D6, which can influence drug-drug interactions. researchgate.netrsc.org
The data below illustrates a typical set of ADMET properties predicted for a potential drug candidate in this chemical class.
| ADMET Parameter | Predicted Value/Classification | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight | < 500 g/mol | Influences size-related absorption and distribution. |
| LogP (Lipophilicity) | < 5 | Affects solubility, permeability, and plasma protein binding. |
| Hydrogen Bond Donors | < 5 | Impacts solubility and membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Impacts solubility and membrane permeability. |
| Aqueous Solubility Level | Good | Crucial for absorption and formulation. |
| GI Absorption | High | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Desired for peripherally acting drugs to avoid CNS side effects. |
| Cytochrome P450 (CYP2D6) Inhibition | Non-inhibitor | Reduces the risk of metabolic drug-drug interactions. |
| Hepatotoxicity | Low / Non-toxic | Predicts the risk of drug-induced liver injury. rsc.org |
Homology Modeling for Uncharacterized Protein Target Structure Prediction
Identifying the biological target of a novel compound is a critical step in understanding its mechanism of action. When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR), homology modeling can be employed. This computational technique builds an atomic-resolution model of the "target" protein using the known experimental structure of a related homologous protein as a "template". bohrium.com The quality of the resulting model is highly dependent on the degree of sequence identity between the target and template proteins.
This approach is particularly valuable in the study of pyridopyrimidine derivatives and other heterocyclic compounds, which are known to interact with a wide range of biological targets, including various kinases and enzymes. mdpi.com For instance, in the investigation of novel 1,2,4-triazole (B32235) derivatives with a pyridinyl moiety, homology modeling was used to construct a 3D model of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), from the fungus Sclerotinia sclerotiorum. bohrium.com Subsequently, molecular docking simulations were performed to predict how the synthesized compounds would bind within the active site of the modeled enzyme, revealing key hydrophobic interactions that could be responsible for their fungicidal activity. bohrium.com
In a study focused on antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines, in silico molecular target investigations were conducted to identify a putative protein target. These computational analyses suggested that rhodesain, a cysteine protease of the parasite Trypanosoma brucei rhodesiense, could be a potential candidate. nih.gov Although subsequent in vitro testing did not confirm significant inhibition of rhodesain by the lead compound, the initial in silico study demonstrates the power of homology modeling and docking to generate testable hypotheses and guide experimental work, even when the initial hit is not validated. nih.gov This process of computational prediction followed by experimental validation is a cornerstone of modern target-based drug discovery.
Biological Evaluation and Mechanistic Studies in Vitro
Enzyme Inhibition and Modulation Studies
The pyrimidine (B1678525) scaffold is a common feature in molecules designed to inhibit various enzymes critical to cell signaling and survival.
Derivatives of pyrimidine have been extensively profiled for their inhibitory activity against a wide range of protein kinases, which are key regulators of cellular processes. Dysregulation of these enzymes is a hallmark of many diseases, including cancer.
Notable findings include the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). nih.govacs.org One such compound exhibited excellent potency with Kᵢ values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org This class of compounds demonstrates high selectivity for CDK4/6 over other kinases like CDK1, CDK2, CDK7, and CDK9. acs.org
Furthermore, various pyrimidine-based scaffolds have shown inhibitory activity against other kinases. Pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and CDK4/cyclin D1. nih.gov A pyrazol-1-yl pyridopyrimidine derivative, in particular, showed potent inhibition against both enzymes. nih.gov Additionally, pyrrolo[2,3-d]pyrimidine structures have been investigated as multi-kinase inhibitors targeting EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com
The phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are also targets for pyrimidine-based inhibitors. A series of pyridopyrimidinone derivatives were developed as dual PI3K/mTOR inhibitors, with one compound showing potent enzymatic activity against both targets. nih.gov
| Compound Class | Target Kinase | Inhibition Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK4 | 1 nM (Kᵢ) | acs.org |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK6 | 34 nM (Kᵢ) | acs.org |
| Pyrazol-1-yl pyridopyrimidine derivative | EGFR | Potent Inhibition (Value not specified) | nih.gov |
| Pyrazol-1-yl pyridopyrimidine derivative | CDK4/cyclin D1 | Potent Inhibition (Value not specified) | nih.gov |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrid | CDK2 | Potent Inhibition (Value not specified) | nih.gov |
| Pyridopyrimidinone derivative | PI3K | 98.8 nM (Cellular Activity) | nih.gov |
| Pyridopyrimidinone derivative | mTOR | 197.9 nM (Cellular Activity) | nih.gov |
Research into N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators, has identified pyrimidine-4-carboxamides as inhibitors. nih.gov A high-throughput screening identified a pyrimidine-4-carboxamide with sub-micromolar potency (pIC₅₀ = 6.09). nih.gov Subsequent optimization led to the development of LEI-401, a derivative with nanomolar potency (pIC₅₀ = 7.14). nih.gov However, these compounds are structurally distinct from 2-Methyl-4-(pyridin-3-yl)pyrimidine.
The versatility of the pyrimidine scaffold extends to other enzyme families. Certain 2,4-disubstituted pyrimidines have been designed and synthesized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov These inhibitors are not based on the arginine mimetic structure common to many nNOS inhibitors. nih.gov Additionally, 2-amino-4-methylpyridine, a related pyridine (B92270) compound, was found to be a potent competitive inhibitor of the inducible NO synthase (NOS II) with an IC₅₀ of 6 nM. nih.gov No specific inhibitory activities against succinate (B1194679) dehydrogenase or cyclooxygenase-1/2 for compounds structurally related to this compound were noted in the reviewed literature.
Cell-Based Assays for Investigating Biological Activity
Cell-based assays are crucial for determining the physiological effects of enzyme inhibition, providing insights into a compound's potential as a therapeutic agent.
The antiproliferative and cytotoxic effects of various pyrimidine derivatives have been evaluated against a broad spectrum of human cancer cell lines. Pyridine and pyrimidine moieties are key components in many molecules designed for antitumor activity. researchgate.netekb.eg
For example, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov One derivative demonstrated a potent antiproliferative effect against the MCF-7 cell line with an IC₅₀ value of 0.013 µM. nih.gov Another study on pyrazolo[1,5-a]pyrimidine derivatives identified compounds with high cytotoxicity against breast and HeLa cancer cell lines, with one derivative showing IC₅₀ values of 4.17 µM and 5.57 µM, respectively. nih.gov
Thiazolo-pyridopyrimidines have also been screened for cytotoxicity against MCF-7 and MDAMB-231 breast cancer cell lines. nih.gov Similarly, isatin-pyrrolo[2,3-d]pyrimidine hybrids were evaluated against HepG2, MCF-7, MDA-MB-231, and HeLa cell lines. nih.gov A novel N1-methyl pyrazolo[4,3-d]pyrimidine compound exhibited excellent potency with GI₅₀ values of ≤10 nM against the majority of cell lines in the NCI-60 panel. nih.gov
| Compound Class/Derivative | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast) | IC₅₀ | 0.013 µM | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine derivative | MDA-MB-231 (Breast) | IC₅₀ | 0.056 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative | Breast Cancer | IC₅₀ | 4.17 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative | HeLa (Cervical) | IC₅₀ | 5.57 µM | nih.gov |
| N1-methyl pyrazolo[4,3-d]pyrimidine derivative | NCI-60 Panel | GI₅₀ | ≤10 nM (in most lines) | nih.gov |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative | MV4-11 (Leukemia) | GI₅₀ | 23 nM | acs.org |
| Pyrazol-1-yl pyridopyrimidine derivative | HepG-2 (Liver) | IC₅₀ | 5.91 µM | nih.gov |
| Pyrazol-1-yl pyridopyrimidine derivative | MCF-7 (Breast) | IC₅₀ | 7.69 µM | nih.gov |
| Pyrazol-1-yl pyridopyrimidine derivative | HeLa (Cervical) | IC₅₀ | 9.27 µM | nih.gov |
The antiproliferative activity of pyrimidine derivatives is often linked to their ability to interfere with the cell cycle. The inhibition of key regulatory proteins, such as CDKs, can lead to cell cycle arrest at specific checkpoints, preventing cancer cell division.
For instance, the potent CDK4/6 inhibitor 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine was shown to cause an accumulation of MV4-11 leukemia cells in the G1 phase of the cell cycle in a concentration-dependent manner. acs.org At a concentration of 0.40 µM, the compound increased the G1 population to 85% from a baseline of 61% in untreated cells. acs.org
Other studies have shown that different pyrimidine derivatives can induce arrest at other phases. A pyrazolo[1,5-a]pyrimidine derivative was found to cause cell cycle arrest at the G2/M phase, an effect that was 4-fold greater than the control. nih.gov This arrest is often a precursor to apoptosis, or programmed cell death, which was also observed with this compound. nih.gov Similarly, a 3,4-dihydropyridine-2(1H)-thione compound, structurally related to pyrimidines, also induced G2/M arrest in A375 melanoma cells. mdpi.com
Induction of Apoptosis and Programmed Cell Death Pathways
The induction of programmed cell death, a critical mechanism for eliminating cancerous cells, has been a key area of investigation for pyrimidine derivatives. Apoptosis and autophagic cell deaths are fundamental processes involved in cell survival, development, and tumorigenesis nih.gov. Understanding the molecular pathways that govern these processes has paved the way for targeted cancer therapies nih.gov.
One area of focus has been the development of inhibitors targeting the interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1), which is a critical immune checkpoint pathway nih.gov. A series of pyrido[3,2-d]pyrimidine-containing 4-arylindolines have been identified as potent inhibitors of this interaction. For instance, the compound N11 demonstrated a half-maximal inhibitory concentration (IC50) of 6.3 nM in biochemical assays, indicating strong potential in disrupting the PD-1/PD-L1 axis nih.gov. In co-culture models involving T-cells and tumors, N11 was shown to significantly boost T-cell proliferation, activation, and infiltration into tumor spheres, highlighting its immunomodulatory activity nih.gov.
Derivatives of the pyrimidine scaffold have also been shown to directly induce apoptosis in cancer cells. A pyrazolo[3,4-d]pyrimidine compound, known as 4c , which acts as a Src inhibitor, has been demonstrated to reduce cell viability and trigger apoptosis in various hematological malignancy cell lines, including Jurkat, SKMM1, Derl-2/7, and Jurl-MK1 nih.gov. Treatment of Jurkat cells with a 2 μM concentration of compound 4c led to a significant increase in apoptotic cells: 34% at 24 hours, 18% at 48 hours, and 27% at 72 hours nih.gov.
Furthermore, a novel pyrrolo[2,3-d]pyrimidine derivative, compound 5k , has been identified as a multi-targeted kinase inhibitor that induces apoptosis in HepG2 liver cancer cells. Mechanistic studies revealed that compound 5k upregulates the pro-apoptotic protein Bax and the executioner caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2 mdpi.com.
In the context of pancreatic cancer, the pyridyl pyrimidine derivative N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide (B31) has been shown to induce apoptosis by inhibiting the Hedgehog (Hh) signaling pathway nih.gov. This compound was found to suppress the expression of the Gli1 transcription factor, a key component of the Hh pathway, at both the transcriptional and translational levels, leading to apoptotic cell death in pancreatic cancer cells nih.gov.
Cell Migration and Invasion Assays
The metastatic spread of cancer is a complex process involving the migration and invasion of tumor cells to distant sites, and it is a primary cause of cancer-related mortality nih.gov. A number of in vitro assays, such as scratch wound closure and transwell invasion assays, are utilized to study the motility of tumor cells and to screen for anti-metastatic compounds nih.govnih.gov.
Research into pyridyl pyrimidine derivatives has demonstrated their potential to inhibit these critical steps in metastasis. For example, the Hedgehog pathway inhibitor B31 (N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide) was found to effectively inhibit the migration of pancreatic cancer cells nih.gov. The suppression of cell migration and invasion is a key therapeutic strategy for treating cancer nih.gov. Studies on other heterocyclic compounds have shown that their anti-metastatic effects are often linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and the modulation of signaling pathways like MAPK and AKT nih.gov. While the specific mechanisms for B31 are linked to the Hedgehog pathway, these assays are standard for evaluating the anti-metastatic potential of new chemical entities nih.govsemanticscholar.org.
In Vitro Antimicrobial and Antifungal Activity Assessment
Pyrimidine derivatives represent an important class of compounds with a broad spectrum of antimicrobial and antifungal activities nih.gov. The increasing resistance of pathogens to existing drugs necessitates the development of novel antimicrobial agents mdpi.com.
In vitro studies have demonstrated the antifungal potential of various pyrimidine derivatives. A series of novel pyrimidine compounds containing an amide moiety were tested against several plant pathogenic fungi. Notably, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent activity against Phomopsis sp., with a 50% effective concentration (EC50) value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/mL) nih.gov. Another compound, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) , also showed a high inhibition rate of 100% against Phomopsis sp. at a concentration of 50 μg/mL nih.gov.
The antibacterial activity of pyrimidine derivatives has also been investigated. In one study, a series of 2-(pyrimidin-2-yl)pyridazin-3(2H)-one scaffolds were synthesized and evaluated against several bacteria. The compound 2-(5-fluoropyrimidinyl)pyridazinone (11) was particularly potent against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 2 μg/mL nih.gov. Other studies on oxazolidinone derivatives containing a pyrimidine substituted piperazine showed significant activity against Gram-positive bacteria, with compound 7j having an MIC of 0.25 µg/mL against certain strains, an effect eight times stronger than the drug linezolid nih.gov. Pyridinium salts, which are related cationic structures, have also shown antimicrobial properties, with their activity often depending on factors like the length of alkyl side chains mdpi.com.
| Compound | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference |
| 5o | Phomopsis sp. | 50 | 100 | 10.5 | nih.gov |
| 5f | Phomopsis sp. | 50 | 100 | Not Reported | nih.gov |
| Pyrimethanil | Phomopsis sp. | 50 | 85.1 | 32.1 | nih.gov |
| 5o | B. dothidea | 50 | 88.5 | Not Reported | nih.gov |
| 5n | B. dothidea | 50 | 84.1 | Not Reported | nih.gov |
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
| 11 | Klebsiella pneumoniae | 2 | nih.gov |
| 7j | Gram-positive bacteria | 0.25 | nih.gov |
| Linezolid | Gram-positive bacteria | 2 | nih.gov |
Anti-Fibrotic Activity Evaluation in Cell Models
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. There is a significant interest in developing novel compounds with anti-fibrotic properties mdpi.com. Pyrimidine derivatives have emerged as a promising scaffold for this purpose researchgate.net.
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-proliferative activities in an in vitro model using rat hepatic stellate cells (HSC-T6), which are key mediators of liver fibrosis mdpi.comnih.gov. The inhibitory activities of these compounds were assessed using the MTT assay. Among the synthesized compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated the most potent anti-fibrotic effects, with IC50 values of 45.69 μM and 45.81 μM, respectively mdpi.comresearchgate.netnih.gov. These values indicated better activity than the reference compounds Pirfenidone and Bipy55′DC nih.gov.
Further evaluation of the anti-fibrotic mechanism showed that compounds 12m and 12q effectively inhibited the production of collagen mdpi.comresearchgate.net. This was confirmed through a hydroxyproline assay, which measures the content of hydroxyproline, a major component of collagen. At concentrations of 50 μM and 100 μM, both compounds significantly reduced the amount of hydroxyproline in the cell culture medium, suggesting that they are potent inhibitors of collagen synthesis mdpi.com. These findings indicate that such pyrimidine derivatives could be developed as novel anti-fibrotic drugs nih.gov.
| Compound | IC50 (µM) | Reference |
| 12m | 45.69 | mdpi.comnih.gov |
| 12q | 45.81 | mdpi.comnih.gov |
Molecular Mechanistic Investigations within Cellular Systems
Analysis of Protein Phosphorylation and Signal Transduction Pathways (e.g., eIF4E phosphorylation)
The de novo biosynthesis of pyrimidines is closely linked with cellular signal transduction pathways that control cell growth, differentiation, and death nih.gov. Key enzymes in pyrimidine synthesis are regulated by mechanisms such as reversible phosphorylation, highlighting the integration of metabolic processes with cellular signaling networks nih.gov.
A crucial signaling node in cancer progression is the regulation of protein translation, which is often controlled by the eukaryotic translation initiation factor 4E (eIF4E). The activity of eIF4E is regulated by phosphorylation on serine 209 by the MNK1/2 kinases nih.gov. This phosphorylation event is critical for tumor development and metastasis. The binding of eIF4E to the mRNA 5' cap is inhibited by a family of repressor proteins, the eIF4E-binding proteins (4E-BPs). The interaction between 4E-BPs and eIF4E is, in turn, regulated by the phosphorylation of 4E-BP1, a process downstream of the PI3-kinase/Akt and FRAP/mTOR signaling pathways nih.gov. Phosphorylation of 4E-BP1 releases it from eIF4E, allowing translation initiation to proceed nih.gov.
Studies have shown that eIF4E phosphorylation promotes the translation of specific mRNAs that are crucial for cancer progression, such as those encoding Snail and MMP-3, which are involved in the epithelial-to-mesenchymal transition (EMT) and metastasis nih.gov. In the context of pancreatic cancer, the pyridyl pyrimidine derivative B31 was found to exert its anti-tumor effects by targeting the Hedgehog (Hh) signaling pathway nih.gov. Molecular simulations indicated that B31 interacts with the Smoothened (Smo) protein, a key component of the Hh pathway, through hydrogen bonds and hydrophobic interactions. This interaction leads to the suppression of Gli1 expression, thereby inhibiting the downstream effects of the pathway, which include cell proliferation and migration nih.gov. This demonstrates how pyrimidine-based compounds can specifically modulate key signal transduction pathways to achieve their therapeutic effects.
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a detailed article on the chemical compound “this compound” that strictly adheres to the provided outline.
Specifically, research findings concerning the following topics for this particular compound could not be located:
Regulation of Key Protein Expression: No studies were identified that detail the effect of this compound on the expression of Mcl-1, cyclin D1, or COL1A1.
DNA Interaction Studies and Cleavage Mechanisms: There is a lack of available research on the DNA cleavage or binding mechanisms of this compound, including DNA cleavage assays and electrophoretic analysis. While studies exist for more complex derivatives containing the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety, this information falls outside the strict scope of the request focusing solely on the specified parent compound.
Protein Binding Studies: No specific studies detailing the interaction and binding of this compound with Bovine Serum Albumin (BSA) were found.
Due to the absence of specific and detailed research findings for "this compound" within the requested areas of focus, it is not possible to construct the thorough and scientifically accurate article as instructed. Providing content on related but distinct compounds would violate the explicit instruction to focus solely on the named chemical.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Methyl-4-(pyridin-3-yl)pyrimidine, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit characteristic signals for the methyl protons and the aromatic protons on both the pyrimidine (B1678525) and pyridine (B92270) rings. The methyl group protons would appear as a singlet, typically in the upfield region (δ 2.0-3.0 ppm). rsc.org The protons on the pyrimidine and pyridine rings would appear in the downfield aromatic region (δ 7.0-9.5 ppm). nih.govsemanticscholar.org For instance, in a closely related structure, the pyrimidine protons appear as doublets at approximately δ 7.35 and 8.46 ppm, while the pyridine protons show more complex splitting patterns between δ 7.50 and 9.24 ppm. semanticscholar.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show ten distinct signals corresponding to each carbon atom in the molecule. The methyl carbon would appear at the high-field end of the spectrum (δ 15-30 ppm). rsc.org The aromatic carbons of the pyrimidine and pyridine rings would resonate in the downfield region (δ 100-170 ppm). rsc.orgsemanticscholar.org The carbons of the pyrimidine ring can be distinguished based on their chemical environment, with the carbon atoms adjacent to nitrogen atoms typically appearing at lower field strengths. arkat-usa.orglibretexts.org
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments.
COSY experiments would reveal proton-proton coupling networks, confirming the connectivity between adjacent protons on the pyridine ring and identifying the isolated pyrimidine ring protons.
HMBC experiments would show correlations between protons and carbons separated by two or three bonds. This is crucial for unambiguously assigning the quaternary carbons and linking the methyl group to the pyrimidine ring (correlation from methyl protons to C2 of the pyrimidine) and connecting the two heterocyclic rings (correlations between pyridine protons and pyrimidine carbons, and vice versa). ipb.pt
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | -CH₃ | ~2.80 | Singlet, characteristic of a methyl group on a pyrimidine ring. rsc.org |
| Aromatic H (Py & Pyrimidine) | 7.30 - 9.30 | Complex multiplets and doublets corresponding to the protons on both heterocyclic rings. nih.govsemanticscholar.org | |
| ¹³C NMR | -CH₃ | ~26.0 | Signal for the methyl carbon. rsc.org |
| Aromatic C (Py & Pyrimidine) | 114 - 169 | Signals for the nine aromatic carbons in the pyridine and pyrimidine rings. rsc.orgsemanticscholar.org |
High-Resolution Mass Spectrometry (MS, ESI-MS, MALDI-TOF-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly employed for this type of molecule. tandfonline.comacs.org
The calculated monoisotopic mass of this compound (C₁₀H₉N₃) is 171.080 Da. HRMS analysis would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. A measured value that matches the calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. For example, HRMS analysis of a derivative containing this core structure yielded a found mass of 445.1721 [M+Na]⁺ against a calculated mass of 445.1737, confirming its formula. semanticscholar.org Low-resolution ESI-MS is also used to confirm the molecular ion, as seen in a related compound where the [M+H]⁺ ion was observed at m/z 278.13. nih.gov
| Ion | Molecular Formula | Calculated Mass (m/z) | Method | Purpose |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₀N₃⁺ | 172.0869 | ESI-MS, HRMS | Confirms the molecular formula and weight. tandfonline.combeilstein-journals.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its structural features.
Key expected absorptions include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, observed just below 3000 cm⁻¹. mdpi.com
C=N and C=C stretching: Multiple strong to medium bands in the 1650-1400 cm⁻¹ region, characteristic of the pyrimidine and pyridine rings. semanticscholar.orgcdnsciencepub.com
C-H bending: In-plane and out-of-plane bending vibrations for the aromatic rings appear in the fingerprint region (below 1400 cm⁻¹).
The specific pattern of these bands provides a unique fingerprint for the compound, confirming the presence of the heterocyclic rings and the methyl substituent. nih.govjst.go.jp
| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine and Pyrimidine Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Methyl Group (-CH₃) |
| C=N and C=C Stretch | 1650 - 1400 | Pyridine and Pyrimidine Rings semanticscholar.orgcdnsciencepub.com |
| C-H Bending | 1400 - 650 | Aromatic and Aliphatic C-H |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine exact bond lengths, bond angles, and intermolecular interactions. scispace.com
Chromatographic Methods (HPLC, LC-MS) for Purity Assessment and Compound Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for assessing the purity of this compound and for its quantitative analysis. tandfonline.com
HPLC: Reverse-phase HPLC (RP-HPLC) is commonly used to separate the compound from starting materials, byproducts, and impurities. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile. sielc.com The purity of the compound is determined by integrating the peak area of the analyte relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic system absorbs strongly.
LC-MS and LC-MS/MS: Coupling liquid chromatography with mass spectrometry provides a highly sensitive and selective method for both qualitative and quantitative analysis. This is particularly valuable for detecting the compound at trace levels, for instance, when it is an intermediate or an impurity in a drug substance. researchgate.netbohrium.com Methods using LC-MS/MS with ESI sources have been developed for related compounds, enabling quantification at levels as low as nanograms per milliliter. researchgate.netresearchgate.net Such methods are crucial for quality control in synthetic processes.
Future Research Directions and Translational Potential in Academic Context
Rational Design and Development of Next-Generation Therapeutic Candidates (Broad Perspective)
The foundational structure of 2-Methyl-4-(pyridin-3-yl)pyrimidine offers a robust starting point for the rational design of new therapeutic agents. Future efforts will likely concentrate on the synthesis and biological evaluation of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The pyrimidine (B1678525) core can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com For instance, the introduction of different substituents on the pyridine (B92270) ring or the methyl group could modulate the compound's interaction with biological targets. acs.orgresearchgate.net
The development of pyrimidine-based drugs has a rich history, with numerous derivatives finding clinical application as anticancer, antiviral, and antibacterial agents. gsconlinepress.com This precedent underscores the potential of this scaffold in addressing a wide range of diseases. Future research can build upon this knowledge by designing hybrid molecules that combine the pyrimidine core with other pharmacologically active moieties to achieve synergistic effects or to target multiple pathways simultaneously. gsconlinepress.commdpi.com
Exploration of Novel Biological Targets and Underexplored Pathological Pathways
While existing research may have identified initial biological targets for this compound, a vast landscape of potential interactions remains to be explored. High-throughput screening campaigns against diverse panels of kinases, enzymes, and receptors could uncover novel targets and, consequently, new therapeutic applications. escholarship.orgrsc.org The pyrimidine scaffold is a known constituent of molecules targeting protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.govnih.gov
Future investigations should not be limited to well-established targets. The exploration of underexplored pathological pathways is crucial for identifying innovative therapeutic strategies. For instance, the compound's effect on pathways involved in inflammation, neurodegeneration, or metabolic disorders could be investigated. gsconlinepress.com The discovery of novel biological activities would significantly broaden the translational potential of this chemical series.
Advancements in Asymmetric Synthesis and Stereoselective Approaches for Pyrimidine Systems
The synthesis of pyrimidine derivatives with specific stereochemistry can be critical for their biological activity. Asymmetric synthesis, which allows for the selective production of a single enantiomer, is a powerful tool in drug discovery. nih.govmdpi.com Future research should focus on developing novel and efficient asymmetric synthetic routes to chiral pyrimidine-based compounds. nih.govacs.org
The application of modern organocatalysis and transition-metal catalysis can provide elegant solutions for the stereoselective construction of complex pyrimidine systems. nih.govmdpi.com These advancements would not only facilitate the synthesis of enantiomerically pure this compound derivatives but also enable the exploration of how stereochemistry influences their biological function. A deeper understanding of these structure-activity relationships is essential for designing more potent and selective drugs. nih.gov
Integration of Advanced Computational and Experimental Methodologies in Accelerated Drug Discovery Research
The synergy between computational and experimental approaches is revolutionizing drug discovery. nih.gov In the context of this compound, computational methods can be instrumental in accelerating the research and development process. Molecular docking and molecular dynamics simulations can predict the binding modes of derivatives with their biological targets, providing insights for rational drug design. nih.govnih.gov
Quantum chemical calculations can be employed to understand the electronic properties and reactivity of the pyrimidine scaffold. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activities, enabling the prediction of the potency of novel compounds before their synthesis. nih.gov The integration of these in silico techniques with traditional experimental validation will undoubtedly streamline the discovery of next-generation therapeutic candidates. nih.gov
Mechanistic Investigation of Compound Selectivity and Potential Off-Target Interactions
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity. nih.gov Future research must include comprehensive studies to elucidate the molecular mechanisms underlying the selectivity of this compound and its derivatives. This involves profiling the compounds against a broad range of related and unrelated biological targets.
Techniques such as kinome scanning and proteomics can provide a global view of the compound's interactions within the cell. nih.gov Understanding the structural basis of selectivity, for instance through co-crystallization studies of the compound with its target, can guide the design of more specific inhibitors. Investigating potential off-target interactions early in the drug discovery process is crucial for de-risking a compound and increasing its chances of successful clinical translation. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-4-(pyridin-3-yl)pyrimidine?
A common method involves reacting this compound hydrosulfide with methyl iodide in the presence of sodium hydride (1M solution) at 273 K. The reaction mixture is filtered, washed with water, and dried. Pure crystals are obtained via slow evaporation of a cyclohexane solution . Yield optimization (19.9 g from 20.0 g starting material) highlights the importance of controlled reagent addition and low-temperature conditions.
Q. How is the structure of this compound validated experimentally?
X-ray crystallography is the gold standard. Hydrogen atoms are placed geometrically (0.93–0.97 Å) and refined using riding motion approximations with isotropic displacement parameters. Crystallization from ethanol or cyclohexane produces diffraction-quality crystals, enabling precise bond-length and angle measurements .
Q. What safety protocols are critical when handling pyrimidine derivatives?
General guidelines include:
- Using inert atmospheres for air-sensitive reagents (e.g., sodium hydride).
- Storing waste separately and collaborating with certified disposal services to mitigate environmental risks .
- Adhering to hazard codes (e.g., H200-H313 for flammability, toxicity) and emergency response protocols .
Advanced Research Questions
Q. How can functional groups be introduced at specific positions on the pyrimidine ring?
- Amino-functionalization : Use nucleophilic substitution or coupling reactions, as demonstrated in analogs like 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, where an amino group is introduced via carboxy-phenyl intermediates .
- Halogenation : Bromine or iodine can be incorporated using electrophilic substitution, as seen in related pyridine derivatives (e.g., 2-chloro-4-iodonicotinaldehyde oxime) .
Q. What computational strategies predict the reactivity or biological activity of this compound?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Reference studies on pyridopyrimidine analogs (e.g., fungicidal N-[2-((substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides) to design docking experiments .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Cross-validation : Combine NMR, HRMS, and X-ray data. For example, crystallographic refinement (Uiso(H) parameters) can clarify ambiguous NMR peaks .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 2-methyl-4-(p-tolyl)pyrimidine) to identify anomalies in spectral patterns .
Q. What methodologies assess the compound’s potential in materials science?
- Luminescence studies : Evaluate photophysical properties by comparing with iridium(III) complexes containing 4-(pyridin-3-yl)pyrimidine ligands, which exhibit high quantum efficiency in blue-emitting devices .
- Thermal stability assays : Conduct thermogravimetric analysis (TGA) under controlled atmospheres to determine decomposition thresholds.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
